
Amrinone
概述
描述
氨力农,也称为依那普利,是一种吡啶磷酸二酯酶 3 抑制剂。它主要用作正性肌力药和血管扩张剂,用于治疗充血性心力衰竭。 氨力农可增强心肌收缩力并扩张血管,从而改善心输出量并减轻心脏负荷 .
准备方法
氨力农可以通过多种合成路线合成。一种常见的方法是将 3,4'-联吡啶与氨在还原剂存在下反应。反应条件通常包括升高的温度和压力,以促进所需产物的形成。 工业生产方法通常涉及使用类似反应条件的大规模合成,并采用额外的纯化步骤以确保最终产品的纯度 .
化学反应分析
氨力农经历几种类型的化学反应,包括:
氧化: 氨力农可以被氧化形成各种代谢物。这些反应中常用的试剂包括过氧化氢和其他氧化剂。
还原: 氨力农的还原会导致形成还原衍生物。常用的还原剂包括硼氢化钠。
取代: 氨力农可以发生取代反应,其中吡啶环上的官能团被其他基团取代。常用的试剂包括卤素和亲核试剂。
水解: 氨力农可以在酸性或碱性条件下水解,形成其组成部分。
由这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化通常导致形成羟基化或羧基化衍生物 .
科学研究应用
Congestive Heart Failure
Amrinone is primarily used to treat patients with congestive heart failure, particularly those who are refractory to traditional therapies such as digoxin and diuretics. Its ability to improve cardiac output and exercise tolerance has been documented in several studies.
- Case Study : A multicenter trial involving 99 patients with New York Heart Association functional class III or IV heart failure showed that this compound administration improved exercise tolerance significantly compared to placebo, with a mean increase in exercise time observed .
Study | Patient Count | Duration | Outcome |
---|---|---|---|
Multicenter Trial | 99 | 12 weeks | Significant improvement in exercise tolerance; adverse reactions noted in 83% of patients |
Plastic Surgery
Recent studies have investigated the use of this compound in reconstructive surgery, particularly its effects on flap blood flow and intraoperative vasospasm.
- Clinical Findings : In a study comparing this compound with prostaglandin E1 and lidocaine for enhancing flap blood flow, results indicated that this compound was statistically comparable to these established agents, suggesting its potential utility in surgical settings .
Study Type | Patient Count | Treatment Comparison | Key Findings |
---|---|---|---|
Flap Blood Flow Study | 26 | This compound vs Prostaglandin E1 vs Lidocaine | Comparable efficacy in enhancing blood flow |
Diabetes Management
Emerging research indicates that this compound may enhance insulin secretion from pancreatic beta cells, presenting a novel application in diabetes treatment.
- Research Insight : A study demonstrated that this compound significantly increased insulin release from isolated pancreatic islets in response to glucose, highlighting its potential role in diabetes management .
Study | Model Used | Glucose Concentration | Outcome |
---|---|---|---|
Insulin Secretion Study | Isolated Pancreatic Islets | 6.7 mM | Significant increase in insulin secretion |
Pharmacological Mechanisms
This compound's pharmacological effects are attributed to its dual action as both an inotropic agent and a vasodilator. The increase in cAMP levels leads to enhanced calcium influx into cardiac cells, improving contractility while simultaneously relaxing vascular smooth muscle.
Safety and Side Effects
While this compound is effective, it is associated with several adverse effects, including:
- Cardiac arrhythmias
- Thrombocytopenia
- Gastrointestinal disturbances (nausea, diarrhea)
- Elevated liver enzymes
A study involving chronic heart failure patients reported that approximately 42% tolerated the drug without significant side effects; however, many experienced limiting side effects necessitating discontinuation .
作用机制
氨力农通过抑制磷酸二酯酶 3 (PDE3) 酶发挥作用。这种抑制导致细胞内环腺苷单磷酸 (cAMP) 和环鸟苷单磷酸 (cGMP) 水平升高。 cAMP 水平升高导致心脏细胞中钙离子流入增加,增强收缩力(正性肌力作用)。 此外,cGMP 水平升高导致血管平滑肌松弛,从而导致血管扩张 .
相似化合物的比较
氨力农通常与其他磷酸二酯酶抑制剂进行比较,例如米力农、依诺心酮和吡罗昔酮。这些化合物具有相似的作用机制,但在药代动力学特性和临床应用方面有所不同。例如:
米力农: 与氨力农类似,米力农是一种磷酸二酯酶 3 抑制剂,用于治疗心力衰竭。
生物活性
Amrinone, a phosphodiesterase III inhibitor, is primarily utilized in the management of congestive heart failure due to its positive inotropic effects and vasodilatory properties. This article explores the biological activity of this compound, including its mechanisms of action, clinical applications, and potential side effects, supported by research findings and case studies.
This compound works by inhibiting the enzyme phosphodiesterase III (PDE3), which leads to increased levels of cyclic adenosine monophosphate (cAMP) in cardiac and vascular tissues. Elevated cAMP results in enhanced myocardial contractility and vascular smooth muscle relaxation, contributing to its therapeutic effects in heart failure.
- Inhibition of PDE3 : this compound selectively inhibits PDE3, preventing the degradation of cAMP and cyclic guanosine monophosphate (cGMP) .
- Calcium Influx : The increase in cAMP facilitates calcium influx into cardiac cells, mimicking the effects of beta-agonists and enhancing cardiac output .
- Vasodilatory Effects : By relaxing vascular smooth muscle, this compound decreases systemic vascular resistance, which further aids in improving hemodynamics in patients with heart failure .
Clinical Applications
This compound has been studied extensively for its efficacy in treating chronic congestive heart failure and other cardiovascular conditions. Below are notable clinical findings:
- Congestive Heart Failure : A study involving 24 patients with chronic congestive heart failure demonstrated that 20 patients showed improved exercise tolerance after treatment with this compound. However, only 42% tolerated the drug without significant side effects .
- Microcirculatory Blood Flow : In reconstructive surgery, this compound was shown to enhance blood flow in transferred flaps and relieve intraoperative vasospasm effectively when compared to other agents like prostaglandin E1 .
- Insulin Secretion : Research indicated that this compound increases insulin secretion from pancreatic islets by elevating intracellular cAMP levels, which is crucial for glucose metabolism .
Side Effects
Despite its benefits, this compound is associated with several adverse effects:
- Cardiac Arrhythmias : A significant concern during treatment is the risk of arrhythmias, which can complicate therapy .
- Thrombocytopenia : Decreased platelet count has been observed in some patients undergoing treatment with this compound .
- Liver Function Tests : Abnormalities in liver function tests were noted as a common side effect .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Long-term Treatment Study : A longitudinal study assessed the long-term effects of this compound on patients classified as NYHA Class II and III. Over a mean duration of 12.5 months, exercise capacity improved significantly for many participants, although side effects led to discontinuation in some cases .
- Reconstructive Surgery Application : In a clinical setting involving reconstructive surgeries, this compound was administered during flap transfers to assess its impact on microcirculation. Results showed statistically significant improvements comparable to established vasodilators .
属性
IUPAC Name |
3-amino-5-pyridin-4-yl-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-9-5-8(6-13-10(9)14)7-1-3-12-4-2-7/h1-6H,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLQIBCLLYYYFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CNC(=O)C(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022603 | |
Record name | Amrinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Amrinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015496 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>28.1 [ug/mL] (The mean of the results at pH 7.4), 5.60e+00 g/L | |
Record name | SID11533005 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Amrinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015496 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Amrinone is a phosphodiesterase inhibitor (PDE3), resulting in increased cAMP and cGMP which leads to an increase in the calcium influx like that caused by beta-agonists resulting in increased inotropic effect. | |
Record name | Amrinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01427 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
60719-84-8 | |
Record name | Amrinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60719-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Inamrinone [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060719848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amrinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01427 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | inamrinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759805 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Amrinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amrinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INAMRINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUT23379TN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Amrinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015496 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
294-297, 295 °C | |
Record name | Amrinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01427 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amrinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015496 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Amrinone?
A1: this compound acts primarily by inhibiting phosphodiesterase 3 (PDE3), an enzyme responsible for degrading cyclic adenosine monophosphate (cAMP) [, , ]. This inhibition leads to an increase in intracellular cAMP levels [].
Q2: What are the downstream effects of increased cAMP levels mediated by this compound?
A2: Elevated cAMP levels enhance myocardial contractility (positive inotropic effect) [, ] and induce vasodilation [, ], particularly in pulmonary vessels [].
Q3: How does this compound compare to digitalis in terms of its effects on cardiac muscle?
A4: While both this compound and digitalis exert positive inotropic effects, their mechanisms differ. Unlike digitalis, this compound does not induce oscillatory afterpotentials or aftercontractions in cardiac tissues, suggesting distinct mechanisms influencing contractility [].
Q4: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C12H9N3O and its molecular weight is 211.22 g/mol [].
Q5: Is there any spectroscopic data available for this compound?
A7: Yes, vibrational spectroscopic data, including FTIR and Raman spectra, have been used to characterize this compound [, ]. These studies provide insights into the vibrational modes and structural features of the molecule.
Q6: What is the elimination half-life of this compound?
A8: The elimination half-life of this compound varies with age. In neonates, it is approximately 10.7 hours, while in infants, it is around 6.1 hours []. In adults, the half-life ranges from 2.6 to 4.1 hours [, ].
Q7: Does the route of administration affect this compound pharmacokinetics?
A9: Yes, administering this compound into the cardiopulmonary bypass (CPB) circuit results in a half-life of approximately 3.5 hours [].
Q8: How is this compound metabolized?
A10: this compound is primarily metabolized in the liver via N-acetylation, forming N-acetylthis compound. It also undergoes N-glycosylation, resulting in N-glycolylthis compound [].
Q9: What is the impact of renal function on this compound elimination?
A12: this compound is primarily excreted unchanged through the kidneys. Therefore, patients with renal impairment may experience drug accumulation and require dosage adjustments [, ].
Q10: Are there any age-related differences in this compound pharmacokinetics?
A13: Yes, neonates eliminate this compound at a slower rate compared to infants, primarily due to immature renal function [].
Q11: Has this compound demonstrated efficacy in reversing anesthetic-induced myocardial depression?
A14: Yes, studies in animal models demonstrate that this compound can effectively reverse the negative inotropic effects of volatile anesthetics like isoflurane and halothane [].
Q12: What are the effects of this compound on right ventricular function?
A15: this compound improves right ventricular function primarily by reducing afterload, leading to decreased right ventricular end-systolic volume and increased ejection fraction [].
Q13: How does this compound affect myocardial oxygen consumption?
A17: While this compound's positive inotropic effects might suggest increased oxygen demand, it often leads to a net decrease in myocardial oxygen consumption [, , ]. This beneficial effect is attributed to its vasodilatory properties, which reduce preload and afterload, thereby lowering myocardial work.
Q14: Does this compound influence infarct size following coronary artery occlusion?
A18: Contrary to concerns that its inotropic effects might worsen ischemia, studies demonstrate that this compound does not increase infarct size after coronary artery occlusion and reperfusion in dogs [].
Q15: Are there any known drug interactions with this compound?
A20: this compound exhibits additive inotropic effects when combined with dobutamine in patients with heart failure [, ]. This combination may provide enhanced therapeutic benefits compared to either drug alone.
Q16: Does the development of tolerance or resistance to this compound occur?
A21: Tachyphylaxis to this compound has not been observed in clinical settings [].
Q17: Are there known biomarkers for predicting this compound efficacy?
A24: While the research doesn't identify specific biomarkers for this compound efficacy, it suggests that monitoring plasma concentrations can be helpful in guiding dosage adjustments to achieve therapeutic levels [].
Q18: What analytical methods are commonly employed for this compound quantification?
A25: High-performance liquid chromatography (HPLC) is a widely used technique for measuring this compound concentrations in plasma [].
Q19: What is known about the material compatibility and stability of this compound?
A19: The provided research papers do not offer specific details regarding this compound's material compatibility or stability under various conditions.
Q20: Does this compound possess catalytic properties?
A20: The research does not indicate any inherent catalytic properties associated with this compound.
Q21: Have computational chemistry and modeling been applied to this compound research?
A28: Yes, molecular docking studies have been performed to investigate this compound's interaction with its target, PDE3, and to explore its potential binding affinity to other proteins and receptors [, ].
Q22: How do structural modifications of this compound affect its activity, potency, and selectivity?
A22: The provided research does not delve into structure-activity relationship (SAR) studies of this compound and its analogs.
Q23: What are the recommended formulations and storage conditions to maintain this compound stability?
A23: The research papers provided do not offer specific information on this compound formulation or storage recommendations.
Q24: What are the SHE regulations and guidelines related to this compound?
A24: The provided research papers primarily focus on the pharmacological and clinical aspects of this compound and do not delve into specific SHE regulations.
Q25: Are there any known cross-resistance mechanisms associated with this compound?
A25: The provided research does not discuss cross-resistance mechanisms related to this compound.
Q26: What is the long-term safety profile of this compound?
A26: The provided research primarily focuses on the short-term effects of this compound, and information regarding its long-term safety profile is limited.
Q27: Does this compound have any known effects on drug transporters or drug-metabolizing enzymes?
A27: The provided research does not offer specific details regarding this compound's interactions with drug transporters or its potential to induce or inhibit drug-metabolizing enzymes.
Q28: Is there information available about the biocompatibility, biodegradability, environmental impact, and recycling of this compound?
A28: The provided research papers primarily focus on this compound's pharmacological and clinical aspects and do not provide insights into its biocompatibility, biodegradability, environmental impact, or recycling.
Q29: Are there any cost-effective alternatives or substitutes for this compound?
A29: The research provided does not directly compare this compound with alternative treatments in terms of cost-effectiveness.
Q30: How has this compound research evolved over time, and what are the key milestones?
A37: this compound research has evolved from initial investigations of its inotropic and vasodilatory effects [] to exploring its potential applications in various clinical settings, including heart failure, pulmonary hypertension, and low cardiac output syndrome.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。